molecular formula C8H16N2O4S B084558 蛋氨酸-丝氨酸 CAS No. 14517-43-2

蛋氨酸-丝氨酸

货号: B084558
CAS 编号: 14517-43-2
分子量: 236.29 g/mol
InChI 键: WEDDFMCSUNNZJR-WDSKDSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Met-Ser is a dipeptide composed of L-methionine and L-serine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-methionine and a L-serine.

科学研究应用

  1. 表面增强拉曼光谱 (SERS) 用于氨基酸分析: Brambilla 等人 (2013 年) 的一项研究探索了使用便携式拉曼光谱仪对氨基酸(包括蛋氨酸 (Met))和肽进行 SERS 分析。这种方法对于分析考古材料和生物分子具有重要意义 (Brambilla 等人,2013 年).

  2. NK 细胞中的重组人 Met-ase-1: Smyth 等人 (1995 年) 描述了在自然杀伤细胞中表达重组人 Met-ase-1(一种细胞毒性淋巴细胞丝氨酸蛋白酶)。这项研究有助于了解 Met-ase-1 在免疫反应中的作用,并可能对癌症治疗产生影响 (Smyth 等人,1995 年).

  3. 卵巢癌中的基因表达: Bignotti 等人 (2007 年) 研究了卵巢浆液性乳头状癌中的基因表达谱,以识别与原发性肿瘤相比在转移性肿瘤中差异表达的基因。这项研究有助于了解癌症进展和转移的分子机制 (Bignotti 等人,2007 年).

  4. 肺癌中的 MET 和磷酸化 BAD: Sun 等人 (2013 年) 研究了非小细胞肺癌中 MET 和磷酸化 BAD(Ser-136) 表达之间的相关性,探讨了它们与临床病理参数和总生存期的关联。这项研究有助于了解肺癌的进展和潜在的治疗靶点 (Sun 等人,2013 年).

  5. 尿石症中的药物排石治疗: Sridharan 和 Sivaramakrishnan (2017 年) 对随机对照试验进行了网络荟萃分析,以比较各种药物在治疗尿石症中的有效性。这项研究为该领域的药物治疗策略提供了有价值的见解 (Sridharan 和 Sivaramakrishnan,2017 年).

作用机制

Target of Action

The primary target of Met-Ser is the c-Met receptor , a tyrosine kinase belonging to the MET family . This receptor is expressed on the surfaces of various cells and plays a crucial role in non-small cell lung cancers (NSCLC) with activating mutations . Pathologic activation of MET can be achieved with increased number of gene copies overexpression, or decreased protein degradation through several mechanisms, including mutations, amplifications, or fusions .

Mode of Action

Met-Ser interacts with its targets, primarily the c-Met receptor, resulting in a series of intracellular signals that mediate various cellular processes. The interaction of Met-Ser with its targets can stimulate various downstream signaling pathways in tumor cells, such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .

Biochemical Pathways

Met-Ser affects several biochemical pathways. For instance, it is involved in the methionine biosynthesis pathway . In this pathway, Met-Ser, as a methionine transporter, increases production yield and specificity . Moreover, Met-Ser is involved in the MET signaling pathway , which is implicated in various facets of metastasis, including the promotion of tumor proliferation in primary and distal metastatic organs, facilitating cellular migration and invasion into the vasculature, triggering epithelial-mesenchymal transition, and enhancing cancer stem cell-like properties .

Pharmacokinetics

The pharmacokinetics of Met-Ser, like other peptides, is influenced by factors such as stability, half-life, and bioavailability . Peptides with N-termini residues of Met, Ser, Ala, Thr, Val, or Gly typically have longer half-lives, whereas Phe, Leu, Asp, Lys, or Arg at N-termini tend to yield shorter half-lives

Result of Action

The molecular and cellular effects of Met-Ser’s action are primarily related to its role in cancer progression . Aberrant HGF/c-Met axis activation, which is closely related to c-Met gene mutations, overexpression, and amplification, promotes tumor development and progression . These effects are mediated by the activation of various signaling pathways, leading to changes in cell proliferation, migration, and survival .

Action Environment

The action, efficacy, and stability of Met-Ser can be influenced by various environmental factors. For instance, in the context of ecological restoration , the action of Met-Ser can be influenced by factors such as soil composition, temperature, and moisture levels . In the context of cancer treatment , the tumor microenvironment can also influence the action of Met-Ser

生化分析

Biochemical Properties

The biochemical properties of Met-Ser are largely derived from the properties of its constituent amino acids, Methionine and Serine. Methionine is involved in the synthesis of proteins, enzymes, and other biomolecules. It interacts with these molecules through various biochemical reactions, contributing to their structure and function .

Cellular Effects

Met-Ser influences cell function in several ways. As a compound of Methionine and Serine, it can impact cell signaling pathways, gene expression, and cellular metabolism. Methionine, for instance, is known to play an essential role in initiating mRNA translation , which can influence gene expression and, consequently, cellular function.

Molecular Mechanism

At the molecular level, Met-Ser exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Methionine serves as the precursor of S-adenosyl-methionine (SAM), a biological methyl group donor . This suggests that Met-Ser could potentially influence methylation reactions in the cell, thereby affecting gene expression.

Metabolic Pathways

Met-Ser is involved in various metabolic pathways due to the presence of Methionine and Serine. Methionine, for instance, is involved in the trans-sulfurylation pathway in Escherichia coli . This pathway is crucial for the biosynthesis of Methionine from environmental inorganic sulfur sources .

属性

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDDFMCSUNNZJR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Met-Ser act as a recognition motif for proteolytic cleavage?

A1: Yes. Research shows that the presence of Met-Ser within a protein sequence can act as a cleavage site for certain enzymes. For instance, Pseudomonas aeruginosa elastase inactivates human alpha 1-proteinase inhibitor by cleaving the peptide bond between Pro357 and Met358. [] This cleavage leads to local changes near the active site, impacting the inhibitor's function. []

Q2: Does Met-Ser play a role in copper binding in certain proteins?

A2: Yes. Studies on Mets motifs, methionine-rich sequences found in copper transport proteins like Ctr1, Pco, and Cop, reveal that the Met-Ser sequence can contribute to copper binding. Specifically, the peptide Mets7-PcoC with the sequence Met-Thr-Gly-Met-Lys-Gly-Met-Ser exhibits selective binding to Cu(I) via its three methionine residues. []

Q3: Is there evidence suggesting Met-Ser's involvement in phosphorylation events?

A3: Yes. Research indicates that Met-Ser can be part of phosphorylation sites in certain proteins. For example, in yeast pyruvate dehydrogenase, the sequence Tyr-Gly-Gly-His-Ser(P)-Met-Ser-Asp-Pro-Gly-Thr-Thr-Tyr-Arg is a phosphorylation site targeted by pyruvate dehydrogenase kinase. [, ] Similarly, the peptide Ser-Arg-Ser-Met-Ser(P)-Val-Ser-Arg from Mytilus paramyosin also demonstrates phosphorylation at the serine residue. []

Q4: What is the molecular formula and weight of Met-Ser?

A4: The molecular formula of Met-Ser is C9H18N2O5S. Its molecular weight is 266.32 g/mol.

Q5: How can researchers determine the amino acid sequence of a peptide containing Met-Ser?

A5: Researchers utilize techniques like Edman degradation, mass spectrometry, and high-performance liquid chromatography (HPLC) to determine the amino acid sequence of peptides, including those containing Met-Ser. [, ]

Q6: Are there potential applications for Met-Ser containing peptides in drug development?

A7: Research suggests potential therapeutic applications for Met-Ser containing peptides. For example, a series of small-molecule peptides derived from monocyte migration inhibitory factors, including those with the Met-Ser sequence, have shown promise in preclinical studies for treating ischemic cerebrovascular disease. [] Another study highlighted the potential of Arg-Glu-Arg-Met-Ser-(3,5)-Dimethyladamantan-1-amine (RERMS-MEM), a compound incorporating an AβPP 5-mer peptide (RERMS) and memantine, as a potential NMDAR antagonist for Alzheimer's disease. []

Q7: What analytical techniques are employed to study the kinetics and interactions of Met-Ser containing peptides?

A8: Researchers utilize techniques like surface plasmon resonance (SPR), fluorescence depolarization, and circular dichroism to study the binding kinetics and interactions of Met-Ser containing peptides with their targets. [, ]

体外研究产品的免责声明和信息

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